N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide, also known as ATQA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Structural Aspects and Properties
The structural aspects of amide-containing isoquinoline derivatives, closely related to the chemical structure of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide, have been studied for their ability to form gels and crystalline solids upon treatment with various acids. This research highlights the potential of these compounds in developing materials with unique physical properties, such as host–guest complexes that exhibit enhanced fluorescence emission, indicating applications in fluorescence-based sensors and materials science (Karmakar, Sarma, & Baruah, 2007).
Synthesis Techniques
A study detailed a high-yielding synthesis technique for related compounds through cyclisation, demonstrating the synthetic accessibility of complex structures derived from similar amide compounds. This work underpins the chemical synthesis processes essential for creating pharmacologically active compounds or materials for various applications (King, 2007).
Selective Fluorescent Sensing
Research on a fluorescent sensor based on a quinoline platform, closely related to the compound , demonstrated high selectivity and sensitivity for detecting cadmium ions over zinc ions. This indicates potential applications of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide in environmental monitoring and chemical sensing (Zhou et al., 2012).
Antibiotic Properties
A natural product study identified a tetrahydroquinoline derivative from Janibacter limosus with high biological activity against bacteria and fungi. This suggests that compounds with a similar tetrahydroquinoline core may have antibiotic properties, underscoring the importance of such compounds in the development of new antimicrobial agents (Asolkar et al., 2004).
Antiproliferative Activities
Compounds bearing the quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, structurally similar to the chemical , have shown significant antiproliferative activities against a variety of human cancer cell lines. This highlights the potential of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide in cancer research and therapy (Chen et al., 2013).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-5-3-7-18(11-14)25-13-20(24)21-17-8-9-19-16(12-17)6-4-10-22(19)15(2)23/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGVNHZHTUTHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.